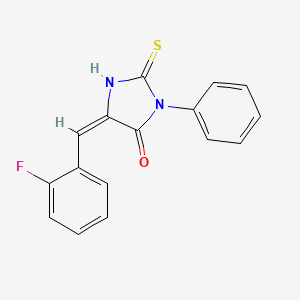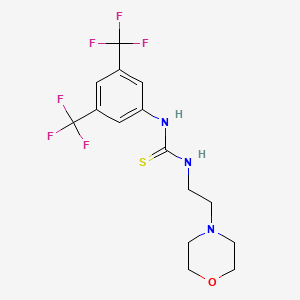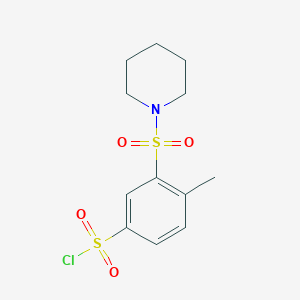![molecular formula C20H23N7O3S B2872105 1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone CAS No. 1021217-56-0](/img/structure/B2872105.png)
1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a piperazine ring, a sulfonyl group, and an indolinone group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a fused ring system that can exist in several isomeric forms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups, such as nucleophilic substitution reactions at the sulfonyl group or electrophilic aromatic substitution reactions at the aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfonyl group could make the compound more polar and increase its solubility in water .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds with [1,2,4]triazole and piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, have shown moderate to good activity against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007; Bhatt et al., 2016).
Antifungal and Antimalarial Activity
Sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties have been explored for their in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. This indicates a potential application in the development of treatments for infections and diseases caused by these microorganisms (Bhatt et al., 2016).
Glucan Synthase Inhibitors
Pyridazinone analogs, including those with [1,2,4]triazolo[4,3-b]pyridazine and piperazine components, have been identified as potent β-1,3-glucan synthase inhibitors. They offer a pathway for the development of new antifungal agents with improved systemic exposure and efficacy against strains like Candida glabrata and Candida albicans (Zhou et al., 2011).
Antidiabetic Drugs
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showcasing a promising route for anti-diabetic drug development. These compounds exhibit significant in vitro and in vivo insulinotropic activities, highlighting their potential in managing diabetes (Bindu et al., 2019).
Adenosine A2a Receptor Antagonists
Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have been shown to be potent and selective adenosine A(2a) receptor antagonists. These compounds have oral activity in rodent models of Parkinson's disease, suggesting their potential use in treating neurological disorders (Vu et al., 2004).
作用機序
Mode of Action
The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of ALK5, thereby inhibiting its activity. This inhibition disrupts the TGF-β signaling pathway, leading to changes in cellular processes regulated by this pathway .
Biochemical Pathways
The TGF-β signaling pathway is the primary biochemical pathway affected by this compound. When TGF-β binds to its receptor, it activates the receptor’s kinase domain, which then phosphorylates and activates downstream SMAD proteins. These proteins translocate to the nucleus and regulate the transcription of target genes . By inhibiting ALK5, the compound prevents the activation of SMAD proteins, thereby affecting the transcription of genes regulated by the TGF-β pathway .
Pharmacokinetics
The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body, reaching the necessary concentrations at the site of action .
Result of Action
The inhibition of ALK5 by the compound leads to the disruption of the TGF-β signaling pathway. This can result in changes in cell growth, differentiation, and apoptosis, depending on the specific cellular context . Given the role of TGF-β signaling in cancer progression and fibrosis, the compound may have potential therapeutic effects in these conditions .
将来の方向性
特性
IUPAC Name |
1-[2-methyl-5-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-14-11-16-12-17(3-4-18(16)27(14)15(2)28)31(29,30)25-9-7-24(8-10-25)20-6-5-19-22-21-13-26(19)23-20/h3-6,12-14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGFPIWFXGRBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)
![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)
![methyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate](/img/structure/B2872024.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)
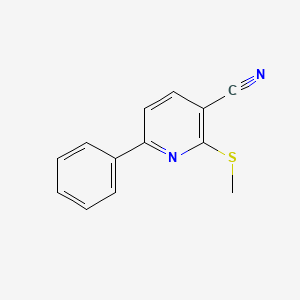
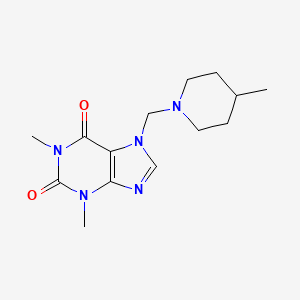
![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)
![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)
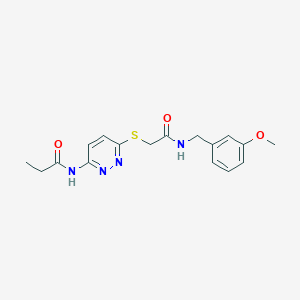
![2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol](/img/structure/B2872039.png)
